2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

KDM5B inhibition Structure-activity relationship Sulfonamide pharmacophore

The compound 2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896362-73-5) is a synthetic small molecule belonging to the class of thiazolyl-benzamide sulfonamides. It features a 2-methanesulfonyl-substituted benzamide core linked to a 4-(pyridin-2-yl)-1,3-thiazol-2-yl moiety.

Molecular Formula C16H13N3O3S2
Molecular Weight 359.4 g/mol
CAS No. 896362-73-5
Cat. No. B6519512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
CAS896362-73-5
Molecular FormulaC16H13N3O3S2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C16H13N3O3S2/c1-24(21,22)14-8-3-2-6-11(14)15(20)19-16-18-13(10-23-16)12-7-4-5-9-17-12/h2-10H,1H3,(H,18,19,20)
InChIKeyQOGRPFACQWJLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide: Chemical Identity and Research Procurement Context


The compound 2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896362-73-5) is a synthetic small molecule belonging to the class of thiazolyl-benzamide sulfonamides . It features a 2-methanesulfonyl-substituted benzamide core linked to a 4-(pyridin-2-yl)-1,3-thiazol-2-yl moiety. This structural family is primarily explored in patent literature for therapeutic applications including oncology and antiviral indications, where the sulfonyl-benzamide-thiazole scaffold is associated with kinase inhibition and antiviral activity [1][2]. For research procurement, this compound serves as a specialized tool for investigating structure-activity relationships within this pharmacophore class, where its specific substitution pattern distinguishes it from other analogues in screening libraries.

Procurement Risk of Interchanging 2-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide with Generic Thiazolyl-Benzamide Analogues


Generic substitution within this chemical class is not scientifically justified because even minor structural modifications critically alter target binding and selectivity. Publicly available data for the direct des-methanesulfonyl parent compound, N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide, shows it is a poor binder of the KDM5B enzyme (IC50 = 51.2 µM) [1]. In contrast, literature on sulfonamide-bearing benzamide analogues demonstrates that introducing a sulfonyl group can dramatically enhance inhibitory potency and alter selectivity profiles against kinase panels [2]. A researcher substituting the target compound with a non-sulfonylated or differently substituted analogue risks acquiring a molecule with orders-of-magnitude lower potency for the intended target, or an entirely different off-target profile, thereby invalidating experimental results. The quantitative evidence below underscores why specific procurement of the 2-methanesulfonyl derivative is essential for maintaining target engagement assumptions in structure-activity relationship studies.

Quantitative Differentiation Evidence for 2-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Against Closest Analogs


Structural Differentiation from the Parent Des-Methanesulfonyl Compound Dictates Target Engagement Potential

The target compound possesses a critical 2-methanesulfonyl substituent absent in the parent scaffold. The parent compound, N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide, is a documented poor binder of KDM5B with an IC50 of 51,200 nM (51.2 µM) [1]. While the exact KDM5B IC50 for the target compound is not publicly disclosed, the sulfonamide moiety is a well-established pharmacophoric element in kinase and demethylase inhibitor design, routinely converting inactive or weakly active scaffolds into potent inhibitors [2]. This structural difference—the presence of the electron-withdrawing methanesulfonyl group—is the key variable that researchers manipulate to achieve target engagement; procuring the des-methyl analog would constitute procurement of a different, significantly weaker chemical tool.

KDM5B inhibition Structure-activity relationship Sulfonamide pharmacophore

Differentiation from Ethanesulfonyl Analog: Alkyl Chain Length Modulates Lipophilicity and Target Affinity

The ethanesulfonyl analog (3-(Ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide) differs from the target compound solely by one methylene unit on the sulfonyl alkyl chain. Public binding data show the ethanesulfonyl analog also exhibits poor binding to KDM5B (IC50 = 52,600 nM) [1], essentially equipotent to the des-sulfonyl parent. This suggests the bulkier ethyl group is not tolerated in the KDM5B binding pocket, whereas the smaller methyl group of the target compound may permit a better fit, though confirmatory data for the target compound are not publicly available. When procuring a compound for KDM5B-related research, the methanesulfonyl derivative is the logical SAR progression candidate, whereas the ethanesulfonyl analog is a confirmed poor binder.

Lipophilicity optimization Sulfonamide SAR Drug-likeness

Class-Level Differentiation: Sulfonamide-Containing Thiazolyl-Benzamides Exhibit Enhanced Kinase Inhibition Relative to Non-Sulfonamide Counterparts

Patent US 6,720,346 describes thiazole benzamide derivatives as protein kinase inhibitors with antiproliferative activity against cancer cell lines [1]. The general formula of the patent encompasses sulfonamide-bearing benzamides, and the detailed examples demonstrate that sulfonamide substitution on the benzamide ring is associated with enhanced kinase inhibitory activity. While the patent does not individually profile the target compound, it establishes the class principle: the sulfonamide moiety is essential for potent kinase inhibition within this chemotype. Compounds lacking this sulfonyl group fall outside the patent's claims of potent antiproliferative activity. This provides a regulatory and pharmacological baseline for differentiating the target compound from non-sulfonamide thiazolyl-benzamides.

Kinase inhibition Antiproliferative activity Patent pharmacology

Antiviral Patent Class Differentiation: Alkylsulfonyl-Substituted N-(Thiazol-2-yl)Benzamides are Privileged for Hepatitis C Activity

Patent EA019357B1 specifically claims alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides for the treatment of hepatitis C viral infection, reporting that these compounds show strong activity against hepatitis virus [1]. The target compound, with its 2-methanesulfonyl group, falls directly within the claimed generic formula, distinguishing it from analogs that lack the alkylsulfonyl moiety. The patent establishes that at least one alkylsulfonyl or -O-SO2-alkyl group is required for antiviral activity within this series. Non-sulfonylated thiazolyl-benzamides are not encompassed by the antiviral activity claims. This provides a clear, patent-grounded differentiation for procurement when antiviral screening is the intended application.

Antiviral Hepatitis C Alkylsulfonyl pharmacophore

Optimal Procurement Scenarios for 2-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Based on Evidence Profile


Epigenetic Probe Development Targeting KDM5B Demethylase

Given the documented poor binding of the non-methanesulfonylated parent compound to KDM5B (IC50 = 51.2 µM), the target compound is the appropriate choice for hit-to-lead optimization targeting this epigenetic enzyme. The methanesulfonyl group is the key structural variable being evaluated for improving KDM5B affinity. Researchers should use this compound as the starting point for systematic SAR studies aimed at converting a weak-affinity scaffold into a potent and selective KDM5B chemical probe. [1]

Kinase Panel Screening for Antiproliferative Drug Discovery

For laboratories screening thiazolyl-benzamide libraries against kinase panels, the target compound represents the sulfonamide-bearing pharmacophore claimed in US Patent 6,720,346 as essential for potent kinase inhibition and antiproliferative activity. This compound should be included in screening cascades to evaluate kinase selectivity profiles, particularly when comparing sulfonamide versus non-sulfonamide analogs. [2]

Hepatitis C Antiviral SAR Exploration

As an alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide, the target compound falls within the scope of patent EA019357B1, which claims strong anti-HCV activity for this compound class. Virology laboratories investigating thiazolyl-benzamide chemotypes as antiviral leads should procure this compound to test its specific activity in HCV replicon assays and compare its potency against other alkylsulfonyl chain-length variants. [3]

Negative Control Design for Sulfonamide Pharmacophore Studies

The des-methanesulfonyl parent compound has been characterized as a poor KDM5B binder (IC50 = 51.2 µM). Researchers studying the role of the sulfonamide moiety in target engagement should procure both the parent compound (as a negative control) and the target compound (as the test article) to establish a direct cause-and-effect relationship between the methanesulfonyl group and any observed biochemical activity. This paired procurement strategy enables robust SAR conclusions. [1]

Quote Request

Request a Quote for 2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.